Magnesium thiosulfate

Description

Overview of Thiosulfate (B1220275) Chemistry and its Significance

The thiosulfate ion (S₂O₃²⁻) is a sulfur oxyanion, structurally analogous to the sulfate (B86663) ion (SO₄²⁻) but with one oxygen atom replaced by a sulfur atom. google.com This unique structure, featuring two sulfur atoms with different oxidation states, imparts notable reducing and complexing properties to thiosulfate compounds. google.com The central sulfur atom is bonded to three oxygen atoms and another sulfur atom, creating a tetrahedral geometry. wikipedia.orgbyjus.com

Thiosulfates are valued for their ability to act as dechlorinating agents, a property utilized in the paper and textile industries to halt bleaching processes. wikipedia.org They also play a crucial role in analytical chemistry, particularly in iodometric titrations where they react with iodine. byjus.comnoahchemicals.com Furthermore, their capacity to form stable complexes with metal ions has been historically significant in silver-based photography for fixing images and more recently in hydrometallurgy as a less toxic alternative to cyanide for leaching gold and silver from ores. wikipedia.orgbisley.biz

Rationale for Magnesium Thiosulfate as a Distinct Compound for Academic Inquiry

While sodium thiosulfate has been extensively studied and utilized, this compound presents unique characteristics that warrant specific academic investigation. The presence of the magnesium cation (Mg²⁺) introduces different properties compared to its alkali metal counterparts. Magnesium is an essential element for plant life, being a core component of chlorophyll (B73375), which is vital for photosynthesis. google.comsacagproducts.com This makes this compound a valuable source of both magnesium and sulfur, two essential nutrients for crops. sacagproducts.com

The solubility and reactivity of this compound differ from other thiosulfates, influencing its applications. For instance, its use in agriculture is driven by the need for a soluble source of magnesium in certain soils. google.com In industrial applications, its properties as a reducing agent are being explored for wastewater treatment. material-properties.org The study of this compound, therefore, opens avenues for research into its specific contributions to agriculture, environmental science, and materials chemistry, distinct from the more commonly known thiosulfates.

Structure

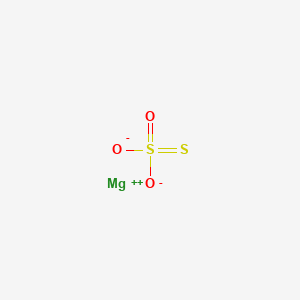

2D Structure

Properties

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKHCTCLSRVZEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893106 | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-53-5 | |

| Record name | Magnesium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXM979IS61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Synthesis of Magnesium Thiosulfate

Physical and Chemical Properties

Magnesium thiosulfate (B1220275) typically exists as a colorless, odorless, and water-soluble crystalline solid. made-in-china.comdrugfuture.com The most common form is the hexahydrate, MgS₂O₃·6H₂O. drugfuture.comnih.gov It is insoluble in ethanol (B145695) and ether, and its aqueous solution is neutral. made-in-china.comdrugfuture.com

| Property | Value |

| Molecular Formula | MgS₂O₃ |

| Molar Mass (Anhydrous) | 136.43 g/mol drugfuture.com |

| Molar Mass (Hexahydrate) | 244.5 g/mol nih.gov |

| Appearance | Colorless or white crystals drugfuture.com |

| Density (hexahydrate) | 1.818 g/mL made-in-china.com |

| Solubility in water | Soluble made-in-china.comdrugfuture.com |

When heated, magnesium thiosulfate hexahydrate loses three water molecules at 170°C. drugfuture.comchemdad.com Further heating leads to decomposition. made-in-china.com

Synthesis Methods

One common method for synthesizing this compound involves the reaction of magnesium sulfite (B76179) with elemental sulfur. chemicalbook.com An efficient process has been developed that starts with commercial magnesium oxide and sulfur. wipo.intgoogle.com In this process, a magnesium hydroxide (B78521) slurry is treated with sulfur dioxide to form magnesium bisulfite. google.com This intermediate then reacts with sulfur at an elevated temperature to produce this compound. wipo.intgoogle.comgoogle.com The pH of the reaction is a critical parameter that can be controlled by the purging of sulfur dioxide. wipo.intgoogle.com

Chemical Reactivity and Mechanistic Investigations of Magnesium Thiosulfate

Thermal and Oxidative Decomposition Mechanisms

The thermal decomposition of magnesium thiosulfate (B1220275) (MgS₂O₃) results in a variety of products contingent on the reaction conditions. When heated, magnesium thiosulfate can decompose to form magnesium sulfite (B76179) (MgSO₃) and elemental sulfur (S). you-iggy.comyou-iggy.com Another potential decomposition pathway yields magnesium oxide (MgO), sulfur dioxide (SO₂), and elemental sulfur. you-iggy.com

Further heating under certain conditions can lead to the formation of magnesium sulfate (B86663) (MgSO₄) and magnesium polysulfide (MgS₅), analogous to the decomposition of sodium thiosulfate. wikipedia.org Research has also indicated that the decomposition can produce magnesium sulfide (B99878) (MgS) and sulfur trioxide (SO₃). you-iggy.com A comprehensive overview of the varied decomposition reactions is presented below.

Interactive Data Table: Decomposition Reactions of this compound

| Reaction Number | Reactants | Products |

| 1 | MgS₂O₃ | MgSO₃ + S you-iggy.comyou-iggy.com |

| 2 | MgS₂O₃ | MgO + SO₂ + S you-iggy.com |

| 3 | 3MgS₂O₃ | 2MgS + MgSO₃ + 3SO₂ you-iggy.com |

| 4 | 3MgS₂O₃ | 2MgSO₄ + MgO + 4S you-iggy.com |

| 5 | MgS₂O₃ | MgS + SO₃ you-iggy.com |

Heating this compound to dryness is reported to produce magnesium sulfate, sulfur, and various oxides of sulfur. marionag.com The decomposition of magnesium sulfate itself typically commences at temperatures above 950°C, yielding magnesium oxide, sulfur dioxide, and oxygen. researchgate.netscielo.br

Redox Chemistry

The thiosulfate ion (S₂O₃²⁻), the active component of this compound, is a well-established reducing agent for chlorine. In this reaction, thiosulfate is oxidized to sulfate (SO₄²⁻), while chlorine is reduced to chloride (Cl⁻). The reaction is widely utilized for the dechlorination of water. allen.in

The stoichiometry of the reaction between sodium thiosulfate and sodium hypochlorite (B82951) (the active ingredient in bleach) is given as: 4 NaClO + Na₂S₂O₃ + 2 NaOH → 4 NaCl + 2 Na₂SO₄ + H₂O wikipedia.org

Kinetic studies on the dechlorination process using sodium thiosulfate have shown that the reaction can be first-order with respect to the total chlorine concentration. universitaspertamina.ac.idresearchgate.net The efficiency of chlorine removal is dependent on the stoichiometric ratio of the reactants. universitaspertamina.ac.idresearchgate.net For instance, a 2x stoichiometric dose of sodium thiosulfate has been shown to effectively reduce residual chlorine. universitaspertamina.ac.idresearchgate.net this compound is also used to quench chlorine from both aqueous and gaseous streams. google.com

This compound is an effective agent for quenching ozone (O₃) in both water and gas phases. google.comresearchgate.net The thiosulfate ion reacts with ozone, leading to its decomposition. The primary product of this reaction is magnesium sulfate. google.com This application is significant in water treatment processes where excess ozone needs to be removed. google.com

The reaction between ozone and thiosulfate is complex and can produce several intermediates. In a neutral solution, thiosulfate is ultimately converted to sulfate, with intermediate species including sulfite, trithionate, and tetrathionate (B1226582). researchgate.net In alkaline solutions, thiosulfate is oxidized first to sulfite and then to sulfate. researchgate.net

Recent research has proposed a detailed mechanism for the oxidation of thiosulfate by ozone. rsc.orgchemrxiv.org This mechanism involves the formation of a dithionite (B78146) intermediate (S₂O₄²⁻). The pH of the solution plays a crucial role in the reaction pathways. rsc.orgchemrxiv.org The reaction is understood to be first-order with respect to both aqueous thiosulfate and gas-phase ozone concentrations. chemrxiv.org Studies using deep-UV second harmonic generation spectroscopy have shown that the thiosulfate ion has a significant affinity for the air-water interface, where the reaction with ozone can be initiated. researchgate.netrsc.org The reaction can proceed both at the surface and in the bulk of the droplet, with the contribution of the interface being pH-dependent. researchgate.netrsc.org

The thiosulfate ion is capable of reducing various metal ions. A notable example is the reduction of the mercurous ion (Hg₂²⁺). google.comgoogle.com Thiosulfate solutions can be used to extract mercury from compounds like mercurous chloride (Hg₂Cl₂). usf.eduatamanchemicals.com The leaching process involves the dissolution of the mercury compound into the thiosulfate solution. usf.eduatamanchemicals.com The efficiency of this extraction is significantly higher in a thiosulfate solution compared to pure water or acidic solutions. usf.eduatamanchemicals.com

The reaction between thiosulfate and mercury ions can also lead to the precipitation of mercury sulfide (HgS) or, in the presence of chloride ions, a mercury sulfide-mercury chloride double salt. google.com The thiosulfate ion can also form complexes with mercury, such as [Hg(S₂O₃)₂]²⁻, which can influence the mobility and removal of mercury from aqueous solutions. researchgate.netnih.govacs.org

Interactive Data Table: Mercury Extraction from Mercurous Chloride

| Leaching Solution | pH | Maximum Hg Extraction (%) |

| Sulfuric Acid Solution | 3 | 3.1 usf.eduatamanchemicals.com |

| Pure Water | 6.4 | 7.5 usf.eduatamanchemicals.com |

| Sodium Hydroxide (B78521) Solution | 11.2 | 45.8 usf.eduatamanchemicals.com |

| Thiosulfate Solution | Not Specified | 62.6 usf.eduatamanchemicals.com |

Ozone Quenching Mechanisms in Aqueous and Gaseous Phases

Complexation Chemistry of the Thiosulfate Ligand

The thiosulfate ion is a versatile ligand that forms coordination complexes with a variety of metal ions, particularly soft transition metals. allen.inwikipedia.orgunacademy.com The formation of these complexes can significantly impact the solubility and reactivity of the metal ions. libretexts.org

Thiosulfate can bind to metal ions in several ways, including as a monodentate ligand (through either sulfur or oxygen), as a bidentate ligand (chelating through both sulfur and oxygen), or as a bridging ligand. wikipedia.org The sulfur atom of the thiosulfate ion is the more common donor atom in these complexes. google.com

A well-known application of thiosulfate complexation is in photographic fixing, where it dissolves unreacted silver halides by forming soluble silver-thiosulfate complexes like [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻. wikipedia.orglibretexts.orglibretexts.org This complexation chemistry is also being explored for the extraction of precious metals like gold, forming complexes such as [Au(S₂O₃)₂]³⁻. wikipedia.org Other transition metals that form complexes with thiosulfate include palladium, forming species like [Pd(S₂O₃)₂(ethylenediamine)]²⁻, and iron(III), which forms a transient violet complex, [Fe(S₂O₃)₂]⁻. wikipedia.orgunacademy.comrsc.org

Role as a Sulfur Donor in Non-Human Biological Systems

This compound, like other thiosulfate salts, serves as a source of sulfur in various biological reactions. The thiosulfate anion (S₂O₃²⁻) is notable for having two sulfur atoms with different oxidation states, which underpins its reactivity as a sulfur donor.

The primary enzyme responsible for metabolizing thiosulfate in biological systems is thiosulfate sulfurtransferase, commonly known as rhodanese. shirazu.ac.irgenome.jpwikipedia.org This enzyme is found across all domains of life, from bacteria to mammals, and is primarily located in the mitochondria. wikipedia.orgnih.govnih.gov Rhodanese catalyzes the transfer of a sulfane sulfur atom (a sulfur atom with zero oxidation state) from a donor molecule, such as thiosulfate, to a thiophilic acceptor like cyanide. shirazu.ac.irmdpi.combiorxiv.org

The catalytic mechanism of rhodanese involves a double displacement reaction. shirazu.ac.irmdpi.comresearchgate.net

Formation of a Persulfide Intermediate: The enzyme's active site contains a critical cysteine residue (Cys-247 in the bovine enzyme). shirazu.ac.irmdpi.com The sulfhydryl group of this cysteine attacks the sulfane sulfur of thiosulfate. This results in the formation of a covalent enzyme-sulfur intermediate, characterized by a persulfide group (E-S-SH), and the release of sulfite (SO₃²⁻). mdpi.comresearchgate.netembopress.org

Sulfur Transfer to an Acceptor: The persulfide sulfur is then transferred from the enzyme to a suitable acceptor. mdpi.comresearchgate.net In the classic example of cyanide detoxification, the acceptor is cyanide (CN⁻), which is converted to the much less toxic thiocyanate (B1210189) (SCN⁻), regenerating the native enzyme. shirazu.ac.irwikipedia.org

Table 1: Rhodanese-Catalyzed Sulfur Transfer

| Step | Reactants | Products | Key Enzymatic Feature |

|---|---|---|---|

| 1 | Thiosulfate (S₂O₃²⁻), Rhodanese-SH | Rhodanese-S-SH, Sulfite (SO₃²⁻) | Formation of a persulfide intermediate on a cysteine residue. mdpi.comresearchgate.netembopress.org |

This enzymatic process is crucial for several biological functions, including the formation of iron-sulfur clusters and general sulfur metabolism. shirazu.ac.ir While cyanide is a classic acceptor used in in vitro assays, other biological thiols, such as glutathione, can also act as acceptors. biorxiv.orgmdpi.com

Thiosulfate can also undergo transformations that are not directly catalyzed by enzymes. These reactions are significant in various biological and environmental contexts.

Acidic Decomposition: In acidic conditions, thiosulfate is unstable and decomposes. This reaction yields sulfur dioxide (SO₂) and elemental sulfur, often in the form of colloidal sulfur rings like S₈. wikipedia.org

Reaction with Oxidants: Thiosulfate can be oxidized by various agents. For instance, its reaction with iodine produces tetrathionate (S₄O₆²⁻), a reaction that is fundamental to iodometric titrations. wikipedia.org Stronger oxidizing agents like chlorine and bromine will oxidize thiosulfate to sulfate (SO₄²⁻). wikipedia.org

Disproportionation: In certain microbial metabolic pathways, particularly in marine sediments, thiosulfate can undergo disproportionation. nih.gov This process involves the simultaneous oxidation and reduction of thiosulfate, yielding both sulfate (SO₄²⁻) and sulfide (S²⁻). nih.gov This "thiosulfate shunt" is a key mechanism in the biogeochemical sulfur cycle. nih.gov

Sulfide Oxidation Product: Thiosulfate is a common intermediate product from the incomplete oxidation of sulfides, such as pyrite. wikipedia.org It can also be formed through the reaction of sulfite with elemental sulfur. wikipedia.org

Thiosulfate, as a precursor to hydrogen sulfide (H₂S) and a molecule with antioxidant properties, can influence cellular signaling pathways involved in stress response and apoptosis. mdpi.commdpi.com

Nrf2 System: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. acs.orgnih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. acs.orgmdpi.com Studies using sodium thiosulfate have shown that it can enhance the activation of the Nrf2-dependent antioxidant response. mdpi.complos.org This is thought to be a crucial part of its cytoprotective effects against oxidative stress. mdpi.com Thiosulfate administration has been observed to attenuate liver injury by inducing Nrf2-dependent antioxidant proteins. mdpi.com The loss of thiosulfate sulfurtransferase (TST), the enzyme that metabolizes thiosulfate, has been linked to aberrant Nrf2 function in the brain, suggesting that proper thiosulfate metabolism is important for maintaining redox balance via this pathway. nih.gov

JNK Phosphorylation: The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by inflammatory cytokines and extracellular stresses, playing a critical role in apoptotic (cell death) signaling. mdpi.comuwo.ca Thiosulfate has been shown to exert anti-apoptotic effects by inhibiting the phosphorylation of JNK. mdpi.commdpi.comuwo.ca By preventing JNK activation, thiosulfate helps to mitigate cell death pathways triggered by stress signals. mdpi.complos.org

Table 2: Modulation of Signaling Pathways by Thiosulfate

| Pathway | Effect of Thiosulfate | Cellular Outcome |

|---|---|---|

| Nrf2/ARE System | Induces Nrf2 activation and translocation to the nucleus. mdpi.complos.org | Increased expression of antioxidant and cytoprotective genes. acs.org |

Non-Enzymatic Thiosulfate Transformations

Interactions with Select Chemical Species and Environmental Contaminants

This compound's reactivity makes it useful for interacting with and neutralizing various chemical species and environmental contaminants.

Reaction with Strong Acids: this compound reacts with strong acids to produce a salt of the strong acid and unstable thiosulfuric acid, which readily decomposes into sulfur and sulfur dioxide. you-iggy.com

Chelation of Metal Cations: The thiosulfate ion is known to be a chelating agent for cations, including transition metals like iron (Fe²⁺) and copper (Cu²⁺), as well as alkaline earth metals like calcium (Ca²⁺). mdpi.com

Ozone and Chlorine Quenching: In water treatment processes, residual ozone (O₃) or chlorine (Cl₂) must often be removed. This compound is effective for this purpose, a process known as quenching. google.com It reacts with ozone and chlorine, converting them into less harmful substances. A key advantage of using this compound over calcium thiosulfate is that the resulting magnesium sulfate (MgSO₄) is much more soluble in water than calcium sulfate (CaSO₄), which reduces the risk of scale formation and precipitation in treatment equipment. google.com

Interaction with Cyanide: As catalyzed by the enzyme rhodanese, thiosulfate is a potent sulfur donor for the detoxification of cyanide, converting it to the less toxic thiocyanate. shirazu.ac.irwikipedia.org

Environmental Contamination: Due to its reactivity, this compound should be handled so as to avoid environmental contamination, particularly keeping it away from drains and surface water. chemos.de

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Thiosulfuric acid |

| Magnesium hydroxide |

| Magnesium oxide |

| Ammonium (B1175870) thiosulfate |

| Ammonia |

| Sulfur |

| Magnesium sulfide |

| Sodium fluoride |

| Magnesium ion |

| Thiosulfate ion |

| Hydrogen |

| Magnesium sulfite |

| Hydrogen sulfide |

| Sulfur dioxide |

| Water |

| Cyanide |

| Thiocyanate |

| Sulfite |

| Cysteine |

| Glutathione |

| Iron(II) |

| Copper(II) |

| Calcium |

| Ozone |

| Chlorine |

| Magnesium sulfate |

| Calcium sulfate |

| Iodine |

| Tetrathionate |

| Bromine |

| c-Jun N-terminal kinases (JNKs) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

Research Applications of Magnesium Thiosulfate in Specialized Scientific Domains

Agricultural Sciences and Plant Nutrition

Role as a Magnesium and Sulfur Micronutrient

Magnesium thiosulfate (B1220275) provides readily available magnesium and sulfur to plants, addressing potential deficiencies of these critical nutrients in the soil. sacagproducts.comtessenderlokerley.com Magnesium is a central component of the chlorophyll (B73375) molecule, making it indispensable for photosynthesis. google.comdataintelo.commdpi.com Sulfur is a constituent of essential amino acids and is vital for protein synthesis and enzyme function. sacagproducts.com

As a core component of chlorophyll, magnesium is fundamental to the process of photosynthesis, which is the basis of plant growth and biomass accumulation. mdpi.comnih.govfrontiersin.org An adequate supply of magnesium, such as that from magnesium thiosulfate, supports robust chlorophyll synthesis, leading to healthy green foliage and efficient light capture for energy conversion. sacagproducts.comgoogle.com Research indicates that magnesium is also involved in the activation of enzymes that propel the photosynthetic process. tessenderlokerley.com Insufficient magnesium can hinder chlorophyll production, resulting in chlorosis (yellowing of leaves) and reduced photosynthetic capacity. google.comumn.edu

Table 1: Impact of Magnesium Fertilization on Crop Yield

Proper mineral nutrition is a key factor in enhancing a plant's ability to withstand various environmental stresses. frontiersin.org Magnesium, supplied by this compound, contributes to a plant's resilience against abiotic stressors such as drought, heat, and salinity. nih.govresearchgate.net It plays a role in maintaining cellular ion balance and can help mitigate the negative effects of stress on plant growth. nih.govmdpi.com The application of this compound can improve a crop's resistance to diseases and pests. sacagproducts.com Phytohormones, which are crucial in regulating plant responses to stress, can be influenced by nutrient availability. mdpi.com

Effects on Crop Yield and Quality Parameters

Soil Chemistry and Fertility Enhancement

Beyond its direct nutritional benefits to plants, this compound can also positively influence soil chemistry and fertility. It can help improve soil structure and reduce compaction, which in turn facilitates better root growth and nutrient absorption. sacagproducts.com The thiosulfate component is an acid-forming chemistry, which can be beneficial in managing high soil pH. tessenderlokerley.com

Table 2: Chemical Compounds Mentioned

Modulation of Soil pH and Nutrient Availability

Nitrification Inhibition in Agroecosystems

Environmental Engineering and Remediation

This compound is utilized in environmental applications, primarily for water and air treatment, due to the strong reducing properties of the thiosulfate ion. google.com

Thiosulfates are effective agents for dechlorination, the process of removing residual chlorine from water. google.comgoogle.com This is a critical step in treating drinking water and wastewater, as excess chlorine can be harmful. google.com this compound is used to quench chlorine from water streams by chemically reducing it. google.comwipo.int

The primary advantage of using this compound over other agents like calcium thiosulfate is the high water solubility of its reaction byproduct, magnesium sulfate (B86663). google.com When calcium thiosulfate is used, it can produce calcium sulfate, which has low solubility and can lead to undesirable scaling and deposits. google.com The use of this compound avoids this issue, resulting in the formation of more soluble magnesium salts. google.com It is also used in industrial processes as a dechlorination agent for materials like cotton fabrics after bleaching. made-in-china.commade-in-china.com

Ozone (O₃) is a powerful oxidant used for disinfecting drinking water in municipal facilities. google.com However, any residual ozone must be removed before the water is distributed. This process is known as quenching or scavenging. This compound is an effective ozone quencher. google.comgoogle.com The thiosulfate ion reacts with and neutralizes ozone. google.com

The theoretical mole ratio for the reaction between this compound and ozone is 1:4. google.com In practice, an excess of this compound is often used to ensure the complete removal of residual ozone. google.com Similar to its application in dechlorination, the use of this compound for ozone quenching produces highly soluble magnesium sulfate, preventing the scaling problems associated with calcium-based quenchers. google.com Beyond water treatment, this compound can also be incorporated into air filters to scrub ozone and chlorine from gaseous streams. google.comgoogle.com

| Application | Reactant | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Dechlorination | Chlorine (Cl₂) | Magnesium Sulfate (MgSO₄) + Magnesium Chloride (MgCl₂) | High solubility of byproducts, preventing scale. | google.com |

| Ozone Scavenging | Ozone (O₃) | Magnesium Sulfate (MgSO₄) | High solubility of byproduct (magnesium sulfate). | google.comgoogle.com |

Metal Ion Stabilization in Process Streams

The thiosulfate ion (S₂O₃²⁻) is recognized for its ability to form complexes with various metals, a property that is leveraged in several industrial process streams. google.com This complexing ability allows thiosulfate compounds, including this compound, to stabilize metal ions in specific oxidation states.

A notable application is in the formulation of copper etchant solutions used in the manufacturing of electronic components like printed circuit boards. This compound has been cited as a component in additives for these solutions, where it functions to stabilize the copper(I) state. google.com The stabilization of metal ions is crucial for controlling the reaction rates and ensuring the efficiency and consistency of the etching process. The reducing properties of the thiosulfate ion contribute to maintaining the desired ionic state, preventing unwanted side reactions. google.com

Applications in Industrial Wastewater Treatment

This compound serves multiple functions in the treatment of industrial wastewater, primarily as a quenching agent and for the precipitation of heavy metals.

It is employed to neutralize, or "quench," strong oxidizers like ozone (O₃) and chlorine, which are commonly used for disinfection in drinking water and wastewater treatment. google.com Research has demonstrated the effectiveness of this compound in rapidly reducing dissolved ozone concentrations. google.com A significant advantage of using this compound over other thiosulfates, such as calcium thiosulfate, is the high water solubility of its reaction byproduct, magnesium sulfate. google.com This property prevents the formation of mineral scale (scaling) in treatment facilities and pipelines, which can occur from the precipitation of less soluble byproducts like calcium sulfate. google.comgoogle.com

In addition to quenching disinfectants, this compound is applied in the removal of heavy metal ions from wastewater streams. Its utility includes the reduction of mercurous ions to free mercury, which can then be separated from the water. google.comgoogle.com More broadly, thiosulfates are effective precipitation agents for various heavy metals. The process involves the formation of insoluble metal sulfides, which can be removed from the water through sedimentation or filtration. sci-hub.se

| Time (minutes) | Dissolved Ozone (mg/L) |

|---|---|

| 0 | ~1.0 |

| 2 | <0.01 |

This table illustrates the rapid reduction of dissolved ozone concentration upon the addition of this compound, based on data from laboratory studies where the mole ratio of ozone to this compound was approximately 2.4:1. google.comgoogle.com

Industrial Chemistry and Materials Science

In the fields of industrial chemistry and materials science, this compound is utilized as a catalyst, a precursor for polymer synthesis, and a functional additive in various formulations.

Catalytic Roles in Polymer Synthesis

This compound has been identified in patent literature as a catalyst for the manufacture of polyolefins. google.comgoogle.com This application points to its role in facilitating polymerization reactions, likely by influencing the reaction mechanism to produce the desired polymer structure. While detailed mechanistic studies are specific to the proprietary processes, the citation of this compound in this context highlights its function in specialized catalytic systems for large-scale polymer production. google.com

Precursor in Specialized Polymer Manufacturing

Beyond a catalytic role, this compound also serves as a direct raw material, or precursor, in the synthesis of certain advanced polymers. google.comgoogle.com Specifically, it has been cited as a precursor for the production of arylene sulfide (B99878) polymers. google.comgoogle.com In this role, the thiosulfate group provides the sulfur component necessary for forming the polymer backbone. The use of thiosulfate compounds as precursors is a strategy to create polymers with specific properties, and research has shown that thiosulfate complex compounds can serve as effective starting materials for synthesizing materials like copper sulfide. researchgate.net

Functional Additive in Aqueous Formulations

This compound is incorporated as a functional additive into various water-based (aqueous) formulations to enhance their physical or chemical properties. One documented use is as an additive to increase the thermal stability of aqueous, polysaccharide-containing fluids, which are often used in industries such as oil and gas. google.com

Furthermore, water-soluble thiosulfates, including this compound, have been shown to act as stabilizers in aqueous solutions of polymers that contain hydroxylamine. google.com In these systems, the thiosulfate helps prevent the degradation of the polymer, thereby preserving the solution's viscosity and performance over time, even at elevated temperatures. google.com The interaction of the magnesium ion and its associated anions with water molecules can influence the hydration shell of the ion, a fundamental property that affects its behavior and function within these complex aqueous systems. rsc.org

Broader Industrial Relevance of Thiosulfates (e.g., leather tanning, paper/textile manufacturing, cement additives, flue-gas desulfurization)

The thiosulfate anion is a versatile chemical entity, leading to its use in a wide array of industrial processes. While these applications often utilize the more common sodium or ammonium (B1175870) salts, the chemical principles are broadly applicable to thiosulfates in general.

| Industry | Application of Thiosulfate | Primary Function |

|---|---|---|

| Leather Tanning | Used in the chrome tanning process. bisley.bizsinochlorine.com | Reducing Agent |

| Paper & Textile | Removal of excess chlorine after bleaching. gas-sensing.comchemtradeasia.comwikipedia.org | Antichlor (Dechlorinating Agent) |

| Construction | Added to cementitious mixtures. bisleyinternational.combisleyinternational.com | Accelerator / Hardener |

| Power Generation | Used in wet flue-gas desulfurization (FGD) systems. tandfonline.comepa.govbabcock.com | Oxidation Inhibitor |

Leather Tanning : In the production of leather, thiosulfates are used as a reducing agent during the "chrome tanning" process, which helps to strengthen and preserve the hides. bisley.bizsinochlorine.com

Paper and Textile Manufacturing : Thiosulfates are widely used as a dechlorinating agent, often called an "antichlor." gas-sensing.comwikipedia.org After the bleaching stage, where chlorine is used to achieve brightness, thiosulfate is added to neutralize any residual chlorine, preventing damage to the fibers and ensuring product quality. chemtradeasia.comnoahchemicals.com

Cement Additives : In the construction industry, thiosulfates are incorporated into mineral binders like Portland cement as an accelerator or hardener. bisleyinternational.combisleyinternational.com This addition helps to speed up the curing process and can enhance the early strength development of the concrete. standardchemicals.com.au

Flue-Gas Desulfurization (FGD) : Coal-fired power plants use wet FGD systems to remove sulfur dioxide (SO₂) from exhaust gases. Thiosulfates are added as an oxidation inhibitor to these systems. tandfonline.comepa.govepa.gov This function is critical for preventing the formation of gypsum scale, which can plug equipment, and for improving the dewatering properties of the solid byproduct. tandfonline.combabcock.com

Analytical and Spectroscopic Characterization of Magnesium Thiosulfate

Structural Elucidation Techniques

The determination of the precise three-dimensional arrangement of atoms in magnesium thiosulfate (B1220275), particularly in its hydrated forms, relies on several key structural elucidation techniques. These methods provide insights into bond lengths, bond angles, crystal packing, and the role of water molecules in the structure.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of magnesium thiosulfate. For instance, the structure of this compound hexahydrate (MgS₂O₃·6H₂O) has been determined using this technique. researchgate.net XRD analysis reveals that the magnesium ion is octahedrally coordinated by six water molecules, forming [Mg(H₂O)₆]²⁺ cations. acs.org These cations, along with the thiosulfate anions (S₂O₃²⁻), form a complex crystal lattice held together by an extensive network of hydrogen bonds. researchgate.net The technique provides precise atomic coordinates, allowing for the calculation of S-O and S-S bond lengths within the thiosulfate anion and the geometry of the coordination sphere around the magnesium cation. researchgate.netacs.org Powder XRD is also a valuable tool for phase identification and for studying the crystal structures of related sulfate (B86663) and thiosulfate minerals. psu.edunih.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of the thiosulfate ion and the water molecules within the crystal lattice. researchgate.netnih.gov In the analysis of this compound hexahydrate, IR spectroscopy has been used to identify the vibrational bands of the water molecules. researchgate.net The positions of these bands, such as the O-H stretching modes, can indicate the strength and nature of hydrogen bonding within the crystal. researchgate.net The vibrational spectra of the thiosulfate anion, which has C₃ᵥ symmetry, are characterized by distinct stretching and bending modes (e.g., S-S stretch, S-O symmetric and asymmetric stretches). researchgate.netuoguelph.ca Shifts in these vibrational frequencies can provide information about the coordination environment of the anion and interactions with the cation and water molecules. researchgate.netresearchgate.net Raman spectroscopy is particularly useful for studying symmetric vibrations, such as the S-S stretch, and is well-suited for analyzing aqueous samples due to the weak Raman scattering of water. mdpi.commt.com

Other Spectroscopic Methods: While XRD and vibrational spectroscopy are the primary tools, other advanced techniques can provide further structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the local environment of specific nuclei. While not commonly reported for simple inorganic salts like this compound, solid-state NMR could potentially provide information on the magnesium and oxygen environments. Quantum mechanical calculations of NMR chemical shifts can aid in distinguishing between different possible structures, such as isomers. spectroscopyonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry can accurately determine the molecular weight of ions in the gas phase, confirming the elemental composition. Tandem MS (MS/MS) techniques, which involve fragmenting ions, can provide structural information about the connectivity of atoms within an ion like thiosulfate. mt.com

Quantitative Analysis of Thiosulfate and Related Sulfur Species

Accurate quantification of the thiosulfate ion (S₂O₃²⁻) and other sulfur species that may be present as impurities or byproducts (e.g., sulfate, sulfite (B76179), polythionates) is crucial. A variety of chromatographic, titrimetric, and colorimetric methods are employed for this purpose.

Chromatographic techniques are highly effective for separating and quantifying multiple sulfur anions simultaneously in a single analysis.

Ion Chromatography (IC): IC is a premier method for the analysis of anions like thiosulfate and sulfate. mpg.de The separation is typically achieved on an anion-exchange column. researchgate.netmdpi.com A common approach involves using a potassium hydroxide (B78521) (KOH) eluent with suppressed conductivity detection, which provides high sensitivity and specificity. researchgate.net This method has been validated for the assay of sodium thiosulfate, demonstrating good linearity, accuracy, and precision. researchgate.net Ion-pair chromatography, often using a reversed-phase (e.g., ODS or C18) column with a pairing reagent like tetrapropylammonium (B79313) (TPA) salt in the mobile phase, is another powerful technique. psu.edu Detection is frequently performed using a UV detector, as thiosulfate and polythionates absorb in the low UV region (around 210-230 nm). psu.eduacs.org Gradient elution can be employed to effectively separate a complex mixture of sulfur anions, including sulfite, sulfate, and thiosulfate. cuny.edu

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for thiosulfate determination. mt.com Methods often involve reversed-phase columns (e.g., C8 or C18) and UV detection. acs.org To enhance sensitivity and selectivity, pre-column derivatization can be used, converting the thiosulfate into a more strongly UV-absorbing compound. mt.com

Gas Chromatography (GC): While less direct, GC methods have been developed for thiosulfate analysis in complex matrices. These methods require a derivatization step to convert the non-volatile thiosulfate into a volatile compound suitable for GC analysis. For example, thiosulfate can be alkylated and then oxidized to a disulfide, which is then analyzed by GC with an electron capture detector (ECD) or by GC-mass spectrometry (GC/MS). nih.govmt.com

| Technique | Column | Mobile Phase/Eluent | Detection Method | Analyte(s) | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|---|

| Ion Chromatography (IC) | IonPac AS19 (Anion Exchange) | 45 mM Potassium Hydroxide | Suppressed Conductivity | Thiosulfate | 0.15 mg/L | researchgate.net |

| Ion-Pair Chromatography | Octadecylsilica (ODS) | Acetonitrile-water with 6 mM TPA | UV (230 nm) | Thiosulfate, Polythionates | 30 nM (Thiosulfate) | psu.edu |

| HPLC | Zorbax Eclips XBD-C8 (Reversed Phase) | Phosphate buffer/Methanol with TBAHS | UV (210 nm) | Thiosulfate | Not specified | acs.org |

| GC-ECD | (Not specified) | (Derivatization with pentafluorobenzyl bromide) | Electron Capture Detector (ECD) | Thiosulfate | 0.003 µmol/mL | nih.govmt.com |

These methods, often simpler and more rapid than chromatography, are widely used for thiosulfate quantification.

Titrimetric Assays: The most common titrimetric method for thiosulfate is iodometry. nih.gov This redox titration involves the reaction of thiosulfate with iodine (I₂) in a 2:1 stoichiometric ratio to form tetrathionate (B1226582) (S₄O₆²⁻) and iodide (I⁻) ions. uoguelph.camdpi.com The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with excess iodine. researchgate.netnih.gov The disappearance of this blue color marks the completion of the reaction. uoguelph.ca This method is a staple in analytical chemistry for standardizing solutions and determining the concentration of oxidizing agents that can liberate iodine from an iodide salt. acs.orgspectroscopyonline.com For accurate results, the pH of the solution should be controlled, as thiosulfate can decompose in acidic conditions. frontiersin.org

Colorimetric and Spectrophotometric Assays: These assays rely on a reaction that produces a colored product or causes a color change, which can be measured using a spectrophotometer.

Methylene (B1212753) Blue Method: A spectrophotometric method has been developed based on the reaction between thiosulfate and methylene blue in an acidic medium. acs.orgrsc.org Thiosulfate reduces the blue oxidized form of methylene blue to its colorless reduced form. acs.org The decrease in absorbance at the characteristic wavelength of methylene blue (e.g., 664 nm) is proportional to the thiosulfate concentration. spectroscopyonline.comrsc.org

Nanoparticle-Based Sensors: Modern colorimetric sensors for thiosulfate have been developed using silver nanoparticles (AgNPs). clu-in.orgthermofisher.com The presence of thiosulfate can cause a change in the aggregation state or surface properties of the AgNPs, leading to a distinct color change (e.g., from yellow to brown) and a corresponding shift in the UV-Vis absorption spectrum. clu-in.org These methods can be highly sensitive, with detection limits in the micromolar (µM) range. clu-in.orgthermofisher.com

Complexation Reactions: Thiosulfate can form colored complexes with certain reagents, such as sodium nitroprusside, which can be quantified spectrophotometrically. cuny.edu

| Method Type | Principle/Reagents | Detection | Key Features | Reference |

|---|---|---|---|---|

| Titrimetric | Iodometry (Titration with Iodine) | Visual (Starch indicator) | Classic, reliable method; 2:1 stoichiometry (2S₂O₃²⁻: 1 I₂) | researchgate.netnih.govuoguelph.ca |

| Spectrophotometric | Decoloration of Methylene Blue | UV-Vis (e.g., 664 nm) | Measures decrease in absorbance; Linear range 0–0.3 mmol/L | acs.orgspectroscopyonline.comrsc.org |

| Colorimetric | Silver Nanoparticle (AgNP) Sensor | UV-Vis and Naked Eye | High sensitivity (LOD ~0.2 µM); Based on AgNP aggregation/reaction | clu-in.orgthermofisher.com |

| Spectrophotometric | Complexation with Sodium Nitroprusside | UV-Vis | Forms a colored complex for quantification | cuny.edu |

Chromatographic Separation and Detection

Monitoring of Reaction Progress and Byproduct Formation

Understanding the kinetics and mechanisms of reactions involving this compound requires techniques capable of monitoring the concentration of reactants, intermediates, and products over time. Thiosulfate can undergo various oxidation, decomposition, or disproportionation reactions, leading to byproducts such as sulfate (SO₄²⁻), sulfite (SO₃²⁻), and polythionates like tetrathionate (S₄O₆²⁻). mpg.dersc.org

Spectroscopic Monitoring:

Raman Spectroscopy: In-situ Raman spectroscopy is an excellent tool for real-time reaction monitoring. mt.commt.comfrontiersin.org It can simultaneously track multiple species in solution without sample preparation. For example, it has been used to monitor the oxidation of thiosulfate to sulfate by observing the decrease in the characteristic thiosulfate symmetric stretch band (around 998 cm⁻¹) and the simultaneous increase in the sulfate band (around 982 cm⁻¹). researchgate.netmdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common method for kinetic analysis, especially when one or more components of the reaction absorb light in this region. It can be used to monitor reactions involving thiosulfate by tracking the absorbance of a reactant or product at a specific wavelength over time. researchgate.netspectroscopyonline.com For example, the formation of the triiodide ion (I₃⁻), which has strong absorption peaks, is used to follow the kinetics of certain thiosulfate reactions. researchgate.net

Chromatographic Monitoring:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring complex thiosulfate reactions because it can separate and quantify various sulfur-containing species. By taking aliquots from a reaction mixture at different times, HPLC can be used to generate concentration-time profiles for thiosulfate, tetrathionate, pentathionate, and other polythionates. acs.orgacs.orgresearchgate.net This data is essential for elucidating complex reaction mechanisms and determining kinetic rate constants. acs.org For instance, HPLC studies have been crucial in investigating the decomposition of polythionates and their reactions with thiosulfate. acs.org

Other Techniques:

Thermogravimetric Analysis (TGA): TGA, often coupled with a gas analyzer like a mass spectrometer or GC, can be used to study the thermal decomposition of this compound. mdpi.com This technique monitors mass loss as a function of temperature and can identify the gaseous byproducts released, such as sulfur dioxide (SO₂). mdpi.com

Electrochemical and Surface-Enhanced Raman Scattering (SERS): These techniques are valuable for studying interfacial reactions, such as the role of thiosulfate in leaching processes, by monitoring changes at an electrode surface. uoguelph.ca

By combining these analytical methods, a detailed picture of the chemical behavior of this compound can be achieved, from its static structure to its dynamic reactivity and the formation of various sulfur-containing byproducts.

Environmental and Sustainability Impact Assessments of Magnesium Thiosulfate Utilization

Byproduct Management and Waste Minimization in Production

The manufacturing of magnesium thiosulfate (B1220275) can be an efficient process with minimal waste when properly controlled. google.com An established method involves the reaction of magnesium hydrosulfite with sulfur at elevated temperatures; the magnesium hydrosulfite itself can be prepared from commercial magnesium oxide and sulfur. google.com The process yields an emulsion of liquid magnesium thiosulfate and solid byproducts. wipo.int

Key to minimizing waste is the careful control of reaction conditions. google.com Factors such as the mole ratios of magnesium oxide (MgO) to sulfur, reaction temperature, pH, and the rate and duration of sulfur dioxide (SO₂) purging are critical. wipo.int Under optimized conditions, the generation of byproducts can be reduced to less than 2% by weight. google.comgoogleapis.com The primary waste generated consists of insoluble impurities originating from the commercial-grade MgO used as a raw material. google.com Furthermore, these solid byproducts can optionally be recycled back into the process for additional use, further enhancing resource efficiency. google.com In contrast, alternative synthesis routes, such as salt exchange reactions, are considered less appealing because they can generate large volumes of solid waste. googleapis.com Some processes, like those designed to remove SO₂ from waste gas streams using magnesium hydroxide (B78521), have also been described. googleapis.com

Table 1: Controlled Conditions for Minimizing Byproducts in this compound Production

| Parameter | Control Measure | Desired Outcome |

| Raw Materials | Use of high-purity magnesium oxide (MgO) | Reduces insoluble impurities in the final product. google.com |

| Mole Ratios | Precise control of MgO to sulfur ratio | Optimizes the reaction to favor thiosulfate formation. wipo.int |

| pH | Maintained using sulfur dioxide (SO₂) | Minimizes side reactions and byproduct formation. google.comwipo.int |

| Temperature | Reaction conducted at elevated temperatures | Increases reaction efficiency and yield of this compound. google.comwipo.int |

| SO₂ Purging | Controlled rate and duration | Ensures complete reaction and minimizes residual reactants. wipo.int |

| Byproduct Level | Achievable under optimal conditions | Less than 2% by weight. google.comgoogleapis.com |

Prevention of Secondary Contaminant Formation in Application

This compound serves a valuable role in water treatment by preventing the formation of secondary contaminants, particularly when used for quenching residual disinfectants like ozone and chlorine. google.comgoogle.com In drinking water or wastewater treatment, excess ozone must often be removed after disinfection. google.com While other thiosulfates can be used, they come with environmental or operational drawbacks. google.com

For example, the use of calcium thiosulfate for quenching can lead to the precipitation of calcium sulfate (B86663), a compound with low water solubility. google.com This precipitation results in undesirable scaling and the formation of deposits in treatment facility equipment and pipelines. google.comgoogle.com Using sodium thiosulfate can be undesirable due to the potential increase in the sodium content of the treated water. google.com

This compound provides a distinct advantage because its reaction with ozone or chlorine results in the formation of magnesium sulfate. google.com Magnesium sulfate is significantly more soluble in water than calcium sulfate, which substantially reduces the risk of precipitation and scaling. google.com This property helps maintain the operational efficiency of water treatment infrastructure and avoids the secondary contamination associated with mineral scaling. google.com Beyond water treatment, this compound can also be incorporated into air filters to scrub ozone or chlorine from gaseous streams. google.com

Table 2: Solubility Comparison of Sulfate Salts in Water Treatment

| Compound | Chemical Formula | Water Solubility ( g/100 mL) | Implication in Water Treatment |

| Magnesium Sulfate | MgSO₄ | ~26.5 | Highly soluble; less risk of precipitation and equipment scaling. google.com |

| Calcium Sulfate | CaSO₄ | ~0.3 | Low solubility; high risk of precipitation, leading to scaling and deposits. google.com |

Contributions to Nutrient Use Efficiency and Greenhouse Gas Reduction in Agriculture

In agriculture, this compound contributes to sustainability by enhancing nutrient use efficiency (NUE) and mitigating greenhouse gas emissions. tessenderlokerley.comsacagproducts.com It provides essential nutrients, magnesium and sulfur, for plant growth, aiding in photosynthesis, enzyme activation, and protein synthesis. sacagproducts.com Critically, its thiosulfate component acts as a nitrification inhibitor. tessenderlokerley.comresearchgate.net

Nitrification is a microbial process in the soil that converts ammonium (B1175870) into nitrate. tessenderlokerley.com Nitrate is highly mobile in the soil and prone to loss through leaching, which can contaminate groundwater and represents a financial loss to the farmer. tessenderlokerley.com By slowing this conversion, thiosulfates keep nitrogen in the stable ammonium form for longer, allowing more of the applied nitrogen to be taken up by crops. tessenderlokerley.com This improvement in NUE is significant, as crop nitrogen uptake is typically below 50% of what is applied. researchgate.netauburn.edu this compound specifically is noted to improve the uptake of nitrogen and phosphorus. sacagproducts.com

A major environmental benefit of inhibiting nitrification is the reduction of nitrous oxide (N₂O) emissions. tessenderlokerley.comresearchgate.net N₂O, a potent greenhouse gas, is produced during denitrification, a process that occurs when nitrates are converted to nitrogen gases. tessenderlokerley.com Agricultural soil management is a primary source of anthropogenic N₂O emissions. tessenderlokerley.com By limiting the formation of nitrate, thiosulfates cut off a key pathway for N₂O production. tessenderlokerley.com Studies on related thiosulfate compounds have demonstrated significant reductions in N₂O emissions. For instance, a laboratory study on potassium thiosulfate (KTS) found that it reduced total N₂O emissions by up to 48%, an effect statistically similar to the commercial nitrification inhibitor N-Serve®. researchgate.net

Table 3: Research Findings on Thiosulfates as Nitrification Inhibitors

| Thiosulfate Product | Finding | Reference |

| Thiosulfates (general) | Highly effective nitrification inhibitors that maintain nitrogen in the stable ammonium form longer. | tessenderlokerley.com |

| Thiosulfates (general) | Reduce nitrogen loss from leaching and denitrification, cutting pathways for N₂O production. | tessenderlokerley.comresearchgate.net |

| This compound | Improves uptake of other essential nutrients, such as nitrogen and phosphorus. | sacagproducts.com |

| Potassium Thiosulfate | Reduced N₂O emissions by 48% at the highest application rate in a lab study. | researchgate.net |

| Ammonium Thiosulfate | Tended to increase grain yield and plant nitrogen efficiency in a field study with maize. | researchgate.net |

Assessment of Environmental Footprint in Industrial Processes

The environmental footprint of this compound is linked to its entire life cycle, from raw material extraction and processing to manufacturing and waste management. The production process typically begins with magnesium-containing raw materials like magnesium oxide (MgO). google.comwipo.int The production of primary magnesium and its compounds, such as MgO, is energy-intensive and associated with a significant carbon footprint, water consumption, and greenhouse gas emissions. lut.firesearchgate.net

Conventional chemical production of thiosulfates often requires high temperatures, which contributes to high energy consumption and related greenhouse gas emissions. researchgate.net This has spurred research into more sustainable alternatives, such as the biogenesis of thiosulfate by microorganisms, which could lower the environmental impact. researchgate.netmdpi.com Industrial facilities that manufacture this compound also generate waste streams that require management. ca.gov For example, a plant in Fresno, California, produces process wastewater from boiler blowdown and cooling tower blowdown, which is discharged to an unlined pond. ca.gov

Efforts to reduce the environmental footprint can involve industrial symbiosis, where waste from one industrial process becomes a raw material for another. fertilizerseurope.com For instance, byproducts from titanium dioxide pigment production can be used to create iron sulfate or magnesium sulfate, closing material loops and avoiding waste. fertilizerseurope.com The recycling of magnesium-containing products is another crucial strategy for improving sustainability, as it can lead to significant savings in energy and water and mitigate GHG emissions compared to primary production. lut.fi

Table 4: Environmental Footprint Considerations in this compound Lifecycle

| Lifecycle Stage | Environmental Concern | Mitigation Strategy / Alternative |

| Raw Material Production (e.g., MgO) | High energy consumption, GHG emissions, water use. lut.firesearchgate.net | Utilizing recycled magnesium sources; sourcing from less energy-intensive processes. lut.fi |

| Thiosulfate Synthesis | High energy consumption due to high temperatures in conventional methods. researchgate.net | Development of biogenic production methods using microorganisms. researchgate.netmdpi.com |

| Manufacturing Facility Operations | Generation of process wastewater (e.g., boiler blowdown, cooling tower effluent). ca.gov | Proper wastewater treatment; exploring industrial symbiosis to utilize waste streams. fertilizerseurope.com |

| End-of-Life | Potential for resource loss if not recycled. | Functional recycling of magnesium to create a circular economy. lut.fi |

Ecological Considerations for Aquatic Systems

Assessing the ecological impact of this compound on aquatic systems requires an understanding of its components, as direct toxicity data for the compound itself is often unavailable. chemos.deechemi.com In water, this compound dissociates into magnesium (Mg²⁺) and thiosulfate (S₂O₃²⁻) ions. The thiosulfate ion eventually oxidizes to sulfate (SO₄²⁻), making the toxicity of magnesium sulfate (MgSO₄) a relevant proxy for long-term ecological considerations.

Research shows that the toxicity of magnesium to freshwater aquatic species is highly dependent on the concentration of calcium (Ca) in the water. nih.govresearchgate.net In very soft waters with low ionic concentrations and a deficiency of calcium, magnesium can be toxic at levels approaching natural background concentrations. nih.govresearchgate.net Calcium has an ameliorative, or protective, effect against magnesium toxicity. nih.gov For two sensitive species, the water fern (Lemna aequinoctialis) and the hydra (Hydra viridissima), magnesium toxicity was effectively eliminated when the mass ratio of Mg:Ca was less than or equal to about 9:1 or 10:1. nih.gov

This interaction is critical for establishing appropriate water quality guidelines. For waters with a high Mg:Ca ratio (>9:1), the guideline value for protecting 99% of species was determined to be 0.8 mg/L of magnesium. nih.gov For waters with a lower, more balanced Mg:Ca ratio (≤9:1), the protective guideline value was higher at 2.5 mg/L of magnesium. nih.gov These findings underscore that the potential ecological risk of magnesium is site-specific and heavily influenced by the background water chemistry, particularly calcium hardness. nih.govagriculture.gov.au

Table 5: Aquatic Toxicity of Magnesium (as MgSO₄) to Various Freshwater Species

| Species | Type | Endpoint | Toxicity Value (mg/L as Mg) | Reference |

| Chlorella sp. | Alga | 72-h IC50 (Growth) | 1,215 | nih.gov |

| Lemna aequinoctialis | Macrophyte | 7-d IC50 (Frond number) | 4 | nih.gov |

| Amerianna cumingi | Snail | 48-h LC50 (Mortality) | 167 | nih.gov |

| Moinodaphnia macleayi | Cladoceran | 48-h LC50 (Mortality) | 149 | nih.gov |

| Hydra viridissima | Cnidarian | 96-h LC50 (Mortality) | 18 | nih.gov |

| Mogurnda mogurnda | Fish | 96-h LC50 (Mortality) | 884 | nih.gov |

| Data from tests conducted in very soft freshwater (natural Magela Creek water). nih.gov | ||||

| IC50: Median Inhibition Concentration; LC50: Median Lethal Concentration. |

Advanced Research Frontiers and Methodological Challenges in Magnesium Thiosulfate Studies

Development of Novel Synthesis Routes with Improved Environmental Profiles

The traditional synthesis of magnesium thiosulfate (B1220275) often involves processes that can be energy-intensive and may produce undesirable byproducts. google.comwipo.intpatsnap.com Current research is focused on developing "green" synthesis routes that are more environmentally friendly and economically viable.

One promising approach involves the utilization of industrial byproducts. For instance, magnesium thiosulfate can be synthesized from magnesium oxide (MgO) and sulfur, with sulfur dioxide (SO2) used to control the pH. google.comwipo.int This process can be adapted to use SO2 captured from industrial flue gases, turning a pollutant into a valuable resource. researchgate.netgoogle.com The reaction of magnesium hydroxide (B78521) slurry with sulfur dioxide forms magnesium hydrosulfite, which then reacts with sulfur at elevated temperatures to produce this compound. google.comwipo.int Optimizing reaction conditions such as the molar ratios of reactants, temperature, and pH can significantly reduce the formation of solid byproducts to less than 2% by weight. google.comwipo.int

Another avenue of research is the direct use of magnesium-containing minerals like magnesite (MgCO3). wikipedia.org Reacting these minerals with sulfur and a source of sulfite (B76179) under controlled conditions could provide a more direct and potentially less energy-intensive pathway to this compound. The challenge lies in efficiently leaching magnesium from the mineral and controlling the subsequent reaction chemistry to maximize the yield of thiosulfate.

Furthermore, bio-inspired and enzymatic processes are being explored for thiosulfate synthesis. While not yet applied to this compound specifically on a large scale, the enzymatic conversion of sulfur compounds is a well-established biological process. nih.govasm.org Research into harnessing these enzymatic pathways could lead to highly specific and efficient synthesis methods at ambient temperatures and pressures, significantly improving the environmental profile.

A key challenge in developing these novel routes is achieving high product concentration and purity. wipo.int For example, processes starting from magnesium hydroxide can yield solutions with at least 25% this compound. wipo.int The table below summarizes some of the researched synthesis parameters.

Table 1: Parameters in Novel this compound Synthesis

| Parameter | Investigated Range/Condition | Outcome |

|---|---|---|

| Starting Material | Magnesium Hydroxide Slurry | Forms magnesium hydrosulfite intermediate |

| pH Control | 6.2 - 6.5 (maintained with MgO or SO₂) | Minimizes byproduct formation |

| Temperature | 97-100 °C | Drives conversion to thiosulfate |

| Byproduct Level | < 2% by weight | Achievable with optimized conditions |

Deeper Exploration of Reaction Mechanisms at Molecular Level

Understanding the reaction mechanisms of this compound at a molecular level is crucial for optimizing its synthesis and application. The oxidation and decomposition of the thiosulfate ion (S₂O₃²⁻) are complex processes that can proceed through various intermediates. mdpi.com

Spectroscopic techniques are powerful tools for probing these mechanisms. In situ Raman spectroscopy, for example, has been used to study the surface oxidation of minerals in thiosulfate solutions, identifying intermediate species like tetrathionate (B1226582) (S₄O₆²⁻) and sulfate (B86663) (SO₄²⁻). nih.gov While these studies often focus on other metal thiosulfates, the fundamental behavior of the thiosulfate ion provides valuable insights applicable to this compound.

The kinetics of thiosulfate reactions are also under investigation. Studies on the oxidation of magnesium sulfite, a byproduct in some industrial processes, have shown that sodium thiosulfate can act as an effective oxidation inhibitor. tandfonline.com The reaction order with respect to thiosulfate was found to be 0.3, indicating a complex, multi-step mechanism. tandfonline.com Similarly, the reaction between thiosulfate and oxidizing agents like chlorine dioxide has been shown to proceed through radical intermediates. acs.org

A significant challenge is the transient nature of many of the reaction intermediates, making them difficult to detect and characterize. Advanced, time-resolved spectroscopic techniques and stopped-flow methods are being employed to capture these fleeting species. acs.org The table below outlines some of the species involved in thiosulfate reactions.

Table 2: Key Species in Thiosulfate Reaction Mechanisms

| Species | Chemical Formula | Role in Reaction |

|---|---|---|

| Thiosulfate | S₂O₃²⁻ | Reactant |

| Tetrathionate | S₄O₆²⁻ | Intermediate/Product |

| Sulfite | SO₃²⁻ | Intermediate/Product |

| Sulfate | SO₄²⁻ | Final Oxidation Product |

Integration in Smart Agricultural Systems and Precision Nutrient Management

This compound is a valuable liquid fertilizer providing both magnesium and sulfur, two essential nutrients for plant growth. sacagproducts.comtessenderlokerley.com Its high solubility makes it particularly suitable for modern agricultural practices like fertigation and foliar application. sacagproducts.comufl.edu

The integration of this compound into smart agricultural systems is a key area of research. dataintelo.com These systems utilize technologies like soil sensors, drones, and satellite imagery to monitor crop health and soil conditions in real-time. This data allows for precision nutrient management, where fertilizers are applied at the right rate, at the right time, and in the right place to meet the specific needs of the crop. iastate.edujustagriculture.in

This compound's liquid form is a significant advantage in this context, as it can be easily incorporated into variable-rate application systems. iastate.edu This allows for targeted application to areas of a field that are deficient in magnesium or sulfur, optimizing nutrient use efficiency and minimizing environmental runoff. justagriculture.inresearchgate.net

Research is also focused on developing controlled-release formulations of this compound. By encapsulating the fertilizer in a polymer matrix or combining it with other materials, the release of nutrients can be slowed down, providing a sustained supply to the crop over a longer period. This approach further enhances nutrient use efficiency and reduces the potential for leaching. justagriculture.in

A methodological challenge is to accurately determine the in-season nutrient requirements of crops to fully leverage the benefits of precision application. justagriculture.in The development of more sophisticated crop models and diagnostic tools is essential for optimizing the use of this compound in these advanced agricultural systems. iastate.edu

Table 3: Application Methods for this compound in Agriculture

| Application Method | Description | Advantages |

|---|---|---|

| Soil Application | Incorporated into the soil pre-plant or as a side-dress. sacagproducts.com | Improves soil structure and corrects deficiencies. sacagproducts.com |

| Foliar Spray | Applied directly to the leaves. sacagproducts.com | Allows for quick nutrient absorption. sacagproducts.com |

| Fertigation | Dissolved in irrigation water and applied through drip or sprinkler systems. sacagproducts.comufl.edu | Precise application, compatible with smart farming. ufl.edu |

Innovative Applications in Emerging Industrial Technologies

Beyond its established uses, researchers are exploring innovative applications for this compound in various industrial technologies. Its reducing properties and ability to form complexes with metals make it a versatile chemical. google.com

One emerging application is in the field of hydrometallurgy. Thiosulfate leaching is being investigated as a more environmentally benign alternative to cyanide for the extraction of precious metals like gold and silver from ores. researchgate.netmdpi.comjournalssystem.com While much of this research has focused on ammonium (B1175870) or sodium thiosulfate, the principles are applicable to this compound. In some systems, magnesium hydroxide is used to manage pH, leading to the in-situ formation of a this compound solution. researchgate.net The use of this compound can offer advantages in terms of reduced toxicity and potentially lower reagent consumption. researchgate.net

In environmental applications, this compound is being studied for its role in flue gas desulfurization (FGD). researchgate.nettandfonline.com In magnesium-based wet FGD processes, magnesium sulfite is a primary byproduct, which can be prone to oxidation. tandfonline.com The addition of thiosulfate has been shown to inhibit this oxidation, which is important for the subsequent processing of the byproduct. researchgate.nettandfonline.comtandfonline.com Furthermore, thiosulfate has been investigated for its ability to inhibit the re-emission of mercury in these systems by forming strong complexes with mercury ions. acs.org

Other potential applications include its use in the production of certain types of cement and as a component in specialized chemical manufacturing processes. The primary challenge in these emerging applications is to demonstrate cost-effectiveness and superior performance compared to existing technologies. This requires detailed process modeling, pilot-scale testing, and a thorough understanding of the underlying reaction chemistry in complex industrial environments.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are becoming indispensable tools for studying this compound at a fundamental level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. scholarscentral.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of the thiosulfate ion and its complexes. researchgate.netnih.gov DFT calculations can be used to predict bond lengths, vibrational frequencies, and reaction energies, helping to elucidate reaction mechanisms. researchgate.netacs.org For instance, DFT studies have been used to model the interaction of the gold-thiosulfate complex with mineral surfaces, which is relevant to understanding its behavior in leaching processes. nih.gov

Molecular dynamics (MD) simulations are used to study the behavior of this compound in solution. researchgate.netresearchgate.netcore.ac.uk These simulations model the interactions between the magnesium and thiosulfate ions and the surrounding water molecules over time. acs.orguc.cl This allows researchers to investigate properties such as the hydration structure of the ions, ion pairing, and transport properties. researchgate.netacs.org Understanding these solution-phase dynamics is critical for applications ranging from fertilizer formulation to industrial process chemistry.

A significant methodological challenge is the development of accurate force fields—the set of parameters that describe the interactions between atoms—for use in MD simulations. acs.org The thiosulfate ion, with its two distinct sulfur atoms, presents a particular challenge. google.com Ab initio MD, which combines molecular dynamics with on-the-fly quantum mechanical calculations, offers a more accurate but computationally expensive alternative. researchgate.net

Table 4: Computational Methods in this compound Research

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculations. researchgate.netnih.gov | Bond properties, reaction energetics, spectroscopic properties. acs.org |

| Molecular Dynamics (MD) | Simulation of solution behavior. researchgate.netresearchgate.net | Hydration structure, ion pairing, diffusion coefficients. acs.orguc.cl |

| Ab Initio MD | High-accuracy simulation. researchgate.net | Detailed solvent effects on structure and reactivity. researchgate.net |

Bio-Inspired Chemical Transformations and Materials Synthesis

Nature provides a rich source of inspiration for novel chemical processes and materials. The biogeochemical sulfur cycle, for instance, involves a vast array of enzymatic reactions that transform sulfur compounds with high efficiency and specificity. nih.govresearchgate.net

Research in this area is exploring how these biological principles can be applied to the chemistry of this compound. One area of focus is the use of enzymes, or synthetic mimics of enzymes, to catalyze the synthesis or transformation of thiosulfate. nih.gov Enzymes like rhodanese (thiosulfate sulfurtransferase) are known to catalyze the transfer of a sulfur atom from thiosulfate to an acceptor molecule. nih.govmdpi.com Harnessing such enzymes could lead to highly selective and environmentally friendly methods for producing specialty chemicals from a this compound precursor.

Another avenue of research is the use of this compound in the synthesis of bio-inspired materials. The thiosulfate ion can act as a sulfur source in the formation of metal sulfide (B99878) nanoparticles and other advanced materials. By controlling the reaction conditions, it may be possible to mimic the biomineralization processes that organisms use to create complex, functional structures.

The primary challenge in this field is translating the principles of biological chemistry into practical, scalable industrial processes. This involves identifying and isolating suitable enzymes (or developing robust synthetic catalysts), optimizing their activity and stability under process conditions, and designing efficient reactor systems. Further research is needed to fully explore the potential of bio-inspired approaches in the context of this compound chemistry. The enzymatic pathways for thiosulfate assimilation in organisms like Saccharomyces cerevisiae offer a starting point for this exploration. nih.gov

Q & A

Q. What analytical methods are suitable for quantifying magnesium thiosulfate in aqueous solutions?

-

Methodological Answer : Iodometric titration is a reliable technique for quantifying thiosulfate ions. Adapt the protocol used for sodium thiosulfate by standardizing with potassium iodate (KIO₃) and starch indicator. The iodine value can be calculated using the formula:

where is the normality of the titrant, and are titration volumes for blank and sample, respectively . Ensure calibration against certified reference materials to account for magnesium-specific interferences.

Q. How can reaction kinetics of this compound decomposition be experimentally measured?

- Methodological Answer : Use the "disappearing cross" method, where the reaction between this compound and an acid (e.g., HCl) produces sulfur precipitates. Measure the time taken for a predefined cross to become obscured, correlating with reaction progress. For higher precision, employ spectrophotometry to track absorbance changes at 450 nm as sulfur forms. Calculate rates using tangents to concentration-time curves and validate with Arrhenius plots for temperature dependence .

Q. What synthesis pathways are viable for this compound in laboratory settings?

- Methodological Answer : React magnesium oxide (MgO) with thiosulfuric acid (H₂S₂O₃) under controlled pH (8.5–10.5) to avoid side reactions. Monitor pH dynamically using electrodes, and purify via recrystallization from ethanol-water mixtures. Confirm purity through X-ray diffraction (XRD) and ion chromatography .

Advanced Research Questions

Q. How does the cation (Mg²⁺ vs. Na⁺/K⁺) in thiosulfate salts influence their pharmacological efficacy?

- Methodological Answer : Design comparative studies using sodium, potassium, and this compound salts in in vitro models (e.g., sulfhydryl index assays). Measure surface tension changes and ion-specific effects (e.g., sodium retention vs. magnesium’s bioavailability). Statistical analysis using repeated-measures ANOVA can isolate cation-dependent variability. Evidence suggests this compound enhances pharmacological outcomes, possibly due to improved cellular uptake .